molecular formula C16H13ClO3 B241665 2-Acetyl-4-methylphenyl 2-chlorobenzoate

2-Acetyl-4-methylphenyl 2-chlorobenzoate

Cat. No.: B241665
M. Wt: 288.72 g/mol
InChI Key: LTJHZYVICGBVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-4-methylphenyl 2-chlorobenzoate is an aromatic ester featuring a 2-chlorobenzoate group esterified to a substituted phenyl ring containing acetyl and methyl substituents. Its molecular formula is C₁₅H₁₁ClO₃, with a molecular weight of 274.70 g/mol (monoisotopic mass: 274.039672) .

Properties

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

(2-acetyl-4-methylphenyl) 2-chlorobenzoate

InChI

InChI=1S/C16H13ClO3/c1-10-7-8-15(13(9-10)11(2)18)20-16(19)12-5-3-4-6-14(12)17/h3-9H,1-2H3

InChI Key

LTJHZYVICGBVOO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Acetylphenyl 4-chlorobenzoate

A key structural analog is 2-Acetylphenyl 4-chlorobenzoate (CAS: 84634-62-8), which differs in the position of the chlorine substituent on the benzoate ring (para vs. ortho) . Despite sharing the same molecular formula (C₁₅H₁₁ClO₃ ), the positional isomerism leads to distinct properties:

  • Reactivity : The ortho-chloro group in the target compound may enhance steric hindrance and reduce ester hydrolysis rates compared to the para isomer.
  • Biological Activity: Metal complexes of 2-chlorobenzoate derivatives (e.g., Co(II) and Zn(II) with 3-cyanopyridine) demonstrate antimicrobial properties, suggesting that the target compound’s substituent positions could modulate its coordination chemistry and bioactivity .

Simpler Ester Derivatives: Methyl 2-Chlorobenzoate

Methyl 2-chlorobenzoate (C₈H₇ClO₂ ) is a simpler ester derivative lacking the acetyl and methylphenyl groups. Key differences include:

  • Molecular Weight : 170.59 g/mol vs. 274.70 g/mol for the target compound.
  • Applications: Methyl esters are widely used as intermediates in pharmaceuticals and agrochemicals, whereas bulkier aromatic esters like 2-Acetyl-4-methylphenyl 2-chlorobenzoate may serve as monomers for polymers or ligands in metal-organic frameworks .
  • Environmental Persistence : Microbial degradation studies indicate that 2-chlorobenzoate (2-CB) is less readily utilized by bacteria compared to 3-chlorobenzoate (3-CB), implying that ester derivatives like the target compound may exhibit similar recalcitrance .

Halogen-Substituted Analogues: Methyl 4-Chloro-2-fluorobenzoate

Methyl 4-chloro-2-fluorobenzoate (C₈H₆ClFO₂ ) introduces fluorine at the ortho position. Comparisons include:

  • Electrophilicity : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.
  • Thermal Stability : Fluorinated esters generally exhibit higher thermal stability, which may be advantageous in high-temperature polymer applications .

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